N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further linked to a carboxamide group
Scientific Research Applications
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
It has been suggested that the compound may interact withEGFR and VEGFR-2 receptors, which are associated with the progression of certain types of cancers, such as triple-negative breast cancer .
Mode of Action
It is believed to work directly on smooth muscle within the gastrointestinal tract, potentially having an anaesthetic effect, affecting calcium channels, and influencing muscarinic receptors .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it may influence the signaling pathways associated with EGFR and VEGFR-2, which are crucial in cell proliferation and survival . .
Pharmacokinetics
It is known that the compound is metabolized mostly by esterases and almost completely . The metabolites are excreted in urine . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is suggested that the compound may have a role in inhibiting the progression of certain types of cancers by interacting with egfr and vegfr-2 receptors .
Biochemical Analysis
Biochemical Properties
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the NMDA receptor, a type of glutamate receptor, which is crucial for synaptic plasticity and memory function . The nature of these interactions often involves binding to the receptor sites, influencing the receptor’s activity and downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPA and 5-HT2 receptors, leading to changes in mRNA levels of AMPA receptor subunits and brain-derived neurotrophic factor (BDNF) in the hippocampus and prefrontal cortex . These changes can impact cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to NMDA receptors, inhibiting their activity and leading to downstream effects on cell signaling pathways . Additionally, it can activate AMPA and 5-HT2 receptors, which further modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can elicit beneficial effects, such as rapid antidepressant effects via activation of AMPA and 5-HT2 receptors . At higher doses, it may cause toxic or adverse effects, including behavioral alterations and potential neurotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall efficacy and safety . Detailed studies on its metabolic pathways are essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and effectiveness in target tissues.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with p-anisidine (4-methoxyaniline) and piperidine-2-carboxylic acid.
Formation of Intermediate: The p-anisidine is reacted with piperidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate N-(4-methoxyphenyl)-2-piperidinecarboxamide.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-piperidinecarboxamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-piperidinecarboxamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-piperidinecarboxamide: The non-hydrochloride form of the compound.
N-(4-Hydroxyphenyl)-2-piperidinecarboxamide: An oxidized derivative.
N-(4-Methoxyphenyl)-2-piperidinecarboxamine: A reduced derivative.
Uniqueness
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The hydrochloride form increases its solubility in aqueous solutions, making it more suitable for biological studies.
Properties
IUPAC Name |
N-(4-methoxyphenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRYNZUWXOSRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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